3-Decyn-2-one, 1,1,1-trifluoro-
Description
3-Decyn-2-one, 1,1,1-trifluoro- is a fluorinated organic compound featuring a trifluoromethyl group (-CF₃) attached to a ketone moiety at the second carbon of a decyn (10-carbon alkyne) chain. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, making the ketone highly electrophilic. This structural motif is common in agrochemicals, pharmaceuticals, and specialty materials due to its stability and reactivity. While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related trifluoromethyl ketones discussed below.
Properties
CAS No. |
85336-10-3 |
|---|---|
Molecular Formula |
C10H13F3O |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1,1,1-trifluorodec-3-yn-2-one |
InChI |
InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h2-6H2,1H3 |
InChI Key |
LECHALRQDMTAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyn-2-one, 1,1,1-trifluoro- typically involves the reaction of trifluoroacetyl chloride with an appropriate alkyne under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 3-Decyn-2-one, 1,1,1-trifluoro- may involve continuous synthesis methods to ensure efficiency and scalability. For example, a continuous reactor system can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, allowing for a streamlined and efficient production process .
Chemical Reactions Analysis
Types of Reactions: 3-Decyn-2-one, 1,1,1-trifluoro- undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of substituted products.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form cyclic structures.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in addition reactions include amines and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate cycloaddition reactions.
Solvents: Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield trifluoromethylated amides, while cycloaddition reactions can produce various cyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Decyn-2-one, 1,1,1-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity.
Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, 3-Decyn-2-one, 1,1,1-trifluoro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of 3-Decyn-2-one, 1,1,1-trifluoro- involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, in enzymatic reactions, the trifluoromethyl group can enhance the compound’s ability to form stable intermediates, leading to more efficient catalysis. The specific pathways and molecular targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Decyn-2-one, 1,1,1-trifluoro- with analogous trifluoromethyl ketones, focusing on molecular properties, reactivity, and applications.
Structural and Physical Properties
Notes:
- Solubility : Trifluoromethyl groups generally reduce water solubility due to hydrophobicity but enhance compatibility with fluorinated solvents.
Reactivity and Functional Group Interactions
- Electrophilicity : The -CF₃ group increases the ketone’s electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). For example, 1,1,1-Trifluoro-2,4-pentanedione acts as a ligand in metal coordination due to its diketone structure .
- Alkyne Reactivity: Hypothetically, the alkyne in 3-Decyn-2-one, 1,1,1-trifluoro- would enable click chemistry (e.g., cycloadditions), a feature absent in simpler analogs like 2-Hexanone, 1,1,1-trifluoro-.
- Steric Effects : Bulky substituents (e.g., arylthio groups in 1,1,1-Trifluoro-4,4-bis(phenylthio)but-3-en-2-one) hinder reactivity compared to linear-chain analogs .
Research Findings and Trends
Synthetic Challenges : Trifluoromethyl ketones are often synthesized via halogen exchange (e.g., Swarts reaction) or trifluoromethylation of carbonyl precursors .
Thermal Stability : Trifluoromethyl groups enhance thermal stability, making these compounds suitable for high-temperature applications (e.g., lubricants) .
Biological Activity : Fluorinated ketones exhibit enzyme inhibitory properties (e.g., acetylcholinesterase inhibition), though toxicity varies with substituents .
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